Home > Products > Screening Compounds P107752 > 17-Hydroxypregnan-3-one
17-Hydroxypregnan-3-one - 20112-30-5

17-Hydroxypregnan-3-one

Catalog Number: EVT-8952807
CAS Number: 20112-30-5
Molecular Formula: C21H34O2
Molecular Weight: 318.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

17-Hydroxypregnan-3-one, also known as 17α-hydroxyprogesterone, is a steroid hormone that plays a crucial role in various physiological processes, particularly in the synthesis of other steroid hormones. It is derived from pregnenolone and is a key intermediate in the biosynthesis of corticosteroids and sex hormones. This compound is classified as a progestogen and is involved in the regulation of reproductive functions and the menstrual cycle.

Source

17-Hydroxypregnan-3-one is primarily synthesized in the adrenal glands and gonads (ovaries and testes). It can also be produced synthetically for research and clinical applications. Its natural occurrence in the body makes it significant for studies related to hormonal balance and reproductive health.

Classification
  • Chemical Class: Steroid hormone
  • IUPAC Name: (3S,5S)-3-hydroxy-5-pregnene-20-one
  • CAS Number: 63-75-2
Synthesis Analysis

Methods

The synthesis of 17-hydroxypregnan-3-one can be achieved through several methods, including chemical synthesis from pregnenolone or via enzymatic conversion using hydroxysteroid dehydrogenase enzymes.

  1. Chemical Synthesis:
    • One common method involves the reduction of progesterone or pregnenolone followed by hydroxylation at the C-17 position.
    • For example, pregnenolone can undergo a series of reactions involving oxidation and reduction to yield 17-hydroxypregnan-3-one.
  2. Enzymatic Synthesis:
    • Enzymatic pathways utilize specific enzymes like 17α-hydroxysteroid dehydrogenase to convert progesterone into 17-hydroxypregnan-3-one.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of 17-hydroxypregnan-3-one is C21H30O3. Its structure features a steroid backbone with a hydroxyl group at the C-17 position.

Chemical Reactions Analysis

Reactions

17-Hydroxypregnan-3-one participates in various biochemical reactions, particularly in steroidogenesis. Key reactions include:

  1. Conversion to Other Steroids:
    • It can be converted into cortisol or aldosterone through further enzymatic reactions involving hydroxylation and oxidation.
  2. Formation of Derivatives:
    • The compound can react with acyl chlorides to form esters or with alcohols to form ethers, which are useful for pharmacological applications.

Technical Details

The reactivity of 17-hydroxypregnan-3-one is influenced by its functional groups, particularly the hydroxyl group at C-17, which can participate in nucleophilic substitution reactions.

Mechanism of Action

Process

The mechanism of action of 17-hydroxypregnan-3-one primarily involves its role as a precursor in steroid hormone biosynthesis. It acts on target tissues by binding to specific steroid hormone receptors, influencing gene expression and physiological responses.

Data

Research indicates that fluctuations in levels of 17-hydroxypregnan-3-one are associated with various physiological conditions, including stress response and reproductive health. Its levels can be measured in plasma to assess adrenal function and diagnose disorders related to steroid hormone production.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored in a cool, dark place.
  • Reactivity: Reacts with oxidizing agents; stable under neutral pH but may degrade under acidic or basic conditions.
Applications

Scientific Uses

  1. Clinical Diagnostics:
    • Measurement of serum levels is used to evaluate adrenal function and diagnose conditions like congenital adrenal hyperplasia.
  2. Pharmaceutical Development:
    • Used as a reference compound in studies related to hormonal therapies and contraceptives.
  3. Research Applications:
    • Investigated for its role in neuroactive steroid research due to its effects on mood and cognition.
  4. Animal Studies:
    • Utilized in studies involving reproductive physiology and stress response mechanisms in animal models.
Biosynthesis Pathways & Enzymatic Regulation of 17-Hydroxypregnan-3-one

17-Hydroxypregnan-3-one (also known as 17α-hydroxyprogesterone or 17-OHP) occupies a pivotal position in steroidogenesis, serving as an essential intermediate in glucocorticoid, androgen, and estrogen biosynthesis. Its formation and metabolism are tightly regulated by enzymatic activities and genetic factors that determine physiological steroid balance.

Steroidogenic Enzymes in Precursor Conversion

The biosynthesis of 17-hydroxypregnan-3-one originates from cholesterol through a series of enzymatic transformations:

  • Cholesterol Side-Chain Cleavage (CYP11A1): Mitochondrial CYP11A1 catalyzes the conversion of cholesterol to pregnenolone, the fundamental C21 steroid precursor for all downstream pathways [4].
  • 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity: The microsomal enzyme 3β-HSD mediates the dual conversion of pregnenolone to progesterone and 17α-hydroxypregnenolone to 17-hydroxypregnan-3-one. This enzyme exists in two isoforms:
  • HSD3B2: Primarily expressed in adrenal glands and gonads, catalyzing Δ5-steroid conversion with a higher Km (~40 μM) [4] [8].
  • HSD3B1: Expressed in peripheral tissues (placenta, liver), exhibiting higher substrate affinity (Km ~4 μM) [4].
  • Alternative Precursor Sources: The placenta demonstrates limited 17-hydroxylation capacity, relying predominantly on fetal adrenal-derived 17-hydroxypregnenolone sulfate conversion via placental sulfatase and 3β-HSD activities [1].

Table 1: Key Enzymes in 17-Hydroxypregnan-3-one Biosynthesis

EnzymeGeneSubcellular LocationPrimary SubstratesProducts
CYP11A1CYP11A1MitochondriaCholesterolPregnenolone
3β-HSD Type 2HSD3B2Endoplasmic ReticulumPregnenolone, 17α-HydroxypregnenoloneProgesterone, 17-Hydroxypregnan-3-one
3β-HSD Type 1HSD3B1Endoplasmic ReticulumPregnenolone, 17α-HydroxypregnenoloneProgesterone, 17-Hydroxypregnan-3-one
CYP17A1CYP17A1Endoplasmic ReticulumProgesterone, Pregnenolone17-Hydroxypregnan-3-one, DHEA

17α-Hydroxylase (CYP17A1) Activity and Isoform-Specific Catalysis

CYP17A1 is a bifunctional enzyme central to 17-hydroxypregnan-3-one production and metabolism, exhibiting both hydroxylase and lyase activities:

  • 17α-Hydroxylase Reaction: CYP17A1 catalyzes progesterone hydroxylation at C17 to form 17-hydroxypregnan-3-one. Kinetic studies reveal progesterone metabolism occurs with ~10-fold greater efficiency than pregnenolone hydroxylation [2] [9].
  • Dual-Activity Regulation: The enzyme's 17,20-lyase activity (converting 17-hydroxypregnan-3-one to androstenedione) is modulated by:
  • Phosphorylation state (Ser/Thr residues)
  • Allosteric interactions with cytochrome b5 (CYB5A)
  • Electron transfer efficiency from P450 oxidoreductase (POR) [2] [9]
  • Structural Determinants of Catalysis: The V366M mutation at the catalytic center impairs 17-hydroxypregnan-3-one binding and conversion to androstenedione, demonstrating residue-specific control over lyase activity without abolishing hydroxylase function [9].
  • Backdoor Pathway Involvement: 5α-reduced metabolites of 17-hydroxypregnan-3-one (e.g., 17-OH-DHP) serve as precursors for alternative androgen synthesis pathways, particularly in pathological states like prostate cancer [2].

Table 2: CYP17A1 Catalytic Activities Toward Key Substrates

CYP17A1 ActivityPrimary SubstrateProductCatalytic EfficiencyKey Modulators
17α-HydroxylaseProgesterone17-Hydroxypregnan-3-oneHigh (Km ≈ 1.2 μM)POR expression
17α-HydroxylasePregnenolone17α-HydroxypregnenoloneModerate (Km ≈ 12 μM)Membrane lipid composition
17,20-Lyase17α-HydroxypregnenoloneDHEAHighCytochrome b5, POR phosphorylation
17,20-Lyase17-Hydroxypregnan-3-oneAndrostenedioneLowCytochrome b5, V366 residue orientation

Genetic Disorders of 17-Hydroxylation and Clinical Correlates

Genetic defects in CYP17A1 and associated enzymes profoundly disrupt steroid homeostasis, with distinct biochemical phenotypes:

  • CYP17A1 Deficiency Spectrum:
  • Complete Deficiency (cCYP17D): Characterized by combined 17α-hydroxylase/17,20-lyase failure causing:
  • Elevated progesterone, deoxycorticosterone (DOC), corticosterone (B)
  • Suppressed cortisol, androgens, and estrogens
  • Mineralocorticoid excess: Hypertension, hypokalemia
  • Sexual infantilism in 46,XY individuals (female external genitalia) [6] [7]
  • Isolated 17,20-Lyase Deficiency: Mutations (e.g., R347H, R358Q, V366M) specifically impair androgen synthesis while preserving glucocorticoid production. Biochemical hallmarks include:
  • Elevated 17-hydroxypregnan-3-one and 17α-hydroxypregnenolone
  • Undetectable DHEA, androstenedione, testosterone [9]
  • Diagnostic Steroid Ratios:
  • Increased serum DOC/cortisol and corticosterone/cortisol ratios
  • Elevated urinary tetrahydrocorticosterone (THB) excretion
  • Suppressed 17-hydroxypregnan-3-one/cortisol ratio after ACTH stimulation [6]
  • Mutation-Specific Functional Impacts:
  • W406R/R362C (Brazilian founder mutations): Cause complete enzyme inactivation with indistinguishable biochemical profiles [6].
  • V366M: Located at the catalytic center, selectively disrupts androstenedione synthesis from 17-hydroxypregnan-3-one while preserving progesterone hydroxylation [9].
  • S441P: Impairs heme binding, causing global loss of both enzymatic activities [9].

Table 3: Genetic Mutations in 17-Hydroxylation Pathways and Clinical Manifestations

Gene DefectMutation ExamplesEnzyme Activity ImpactCharacteristic Steroid ProfileClinical Presentation
CYP17A1W406R, R362C, S441PComplete loss of 17α-OH/lyase↑↑ Progesterone, DOC, Corticosterone; ↓↓ Cortisol, Androgens46,XY: Female genitalia; Hypertension; Hypokalemia
CYP17A1R347H, R358Q, V366MSelective 17,20-lyase deficiency↑↑ 17-Hydroxypregnan-3-one, 17α-Hydroxypregnenolone; ↓↓ DHEA, Androstenedione46,XY: Ambiguous genitalia; Pubertal failure
HSD3B2Multiple variantsImpaired Δ5→Δ4 conversion↑↑ Pregnenolone, 17α-Hydroxypregnenolone; ↓ Progesterone, 17-Hydroxypregnan-3-oneSalt-wasting CAH; Ambiguous genitalia (46,XY)
  • Therapeutic Implications:
  • Glucocorticoid replacement suppresses ACTH-driven mineralocorticoid excess
  • Sex hormone replacement initiated at pubertal age
  • Gonadectomy in 46,XY individuals raised female due to malignancy risk in intra-abdominal testes [7]

Compounds Mentioned in Article

  • 17-Hydroxypregnan-3-one (17α-hydroxyprogesterone)
  • Pregnenolone
  • Progesterone
  • 17α-Hydroxypregnenolone
  • Dehydroepiandrosterone (DHEA)
  • Androstenedione
  • Corticosterone
  • Deoxycorticosterone (DOC)
  • Cortisol
  • 11-Deoxycortisol

Properties

CAS Number

20112-30-5

Product Name

17-Hydroxypregnan-3-one

IUPAC Name

17-ethyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h14,16-18,23H,4-13H2,1-3H3

InChI Key

GPUVTXKHQDYRQO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.